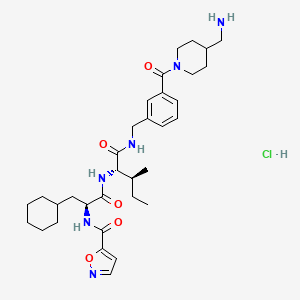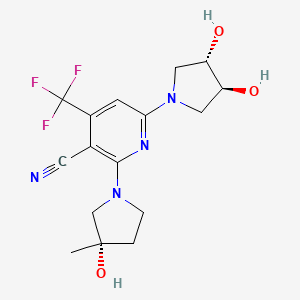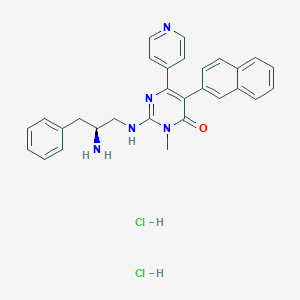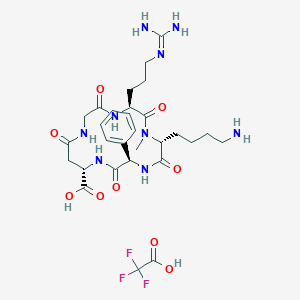
GB-110 (hydrochloride)
Descripción general
Descripción
GB-110 (clorhidrato) es un agonista potente, activo por vía oral y no peptídico del receptor 2 activado por proteasa (PAR2). Induce selectivamente la liberación de calcio intracelular mediada por PAR2 en células HT29 con una CE50 de 0,28 μM . Este compuesto es significativo en la investigación científica debido a su capacidad para modular PAR2, que juega un papel crucial en diversos procesos fisiológicos y patológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GB-110 (clorhidrato) implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes para formar el producto final. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de los fabricantes .
Métodos de producción industrial
La producción industrial de GB-110 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego y se convierte en su forma de sal de clorhidrato para mejorar su solubilidad y estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
GB-110 (clorhidrato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales que pueden ser dirigidos por varios reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran GB-110 (clorhidrato) incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de GB-110 (clorhidrato) dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden alterar el estado de oxidación del compuesto .
Aplicaciones Científicas De Investigación
GB-110 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
GB-110 (clorhidrato) ejerce sus efectos activando selectivamente el receptor 2 activado por proteasa (PAR2). Al unirse a PAR2, induce la liberación de iones de calcio intracelulares, lo que desencadena una cascada de eventos de señalización posteriores. Esta activación de PAR2 puede influir en diversos procesos fisiológicos y patológicos, incluida la inflamación, la percepción del dolor y la progresión del cáncer .
Comparación Con Compuestos Similares
Compuestos similares
SLIGRL-NH2: Un agonista peptídico de PAR2, pero menos potente en comparación con GB-110 (clorhidrato).
2f-LIGRLO-NH2: Otro agonista peptídico de PAR2, con una potencia similar a GB-110 (clorhidrato).
Tripsina: Una enzima natural que activa PAR2, pero significativamente más potente que GB-110 (clorhidrato).
Singularidad
GB-110 (clorhidrato) destaca por su naturaleza no peptídica, que ofrece ventajas en términos de estabilidad y biodisponibilidad oral. Su activación selectiva de PAR2 y la capacidad de inducir la liberación de iones de calcio a bajas concentraciones lo convierten en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXUZNJSKXTQC-PKPQYKQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione](/img/structure/B8086981.png)
![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)


![(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride](/img/structure/B8087008.png)

![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B8087015.png)

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8087026.png)


